Ethyl 2-hydroxyquinazoline-4-carboxylate
Overview
Description
Ethyl 2-hydroxyquinazoline-4-carboxylate is a heterocyclic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a quinazoline ring system fused with a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-hydroxyquinazoline-4-carboxylate typically involves the cyclization of anthranilic acid derivatives with ethyl chloroformate under basic conditions. One common method includes the reaction of anthranilic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinazoline ring system .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-hydroxyquinazoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the quinazoline ring to its dihydro form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and amines are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .
Scientific Research Applications
Ethyl 2-hydroxyquinazoline-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of ethyl 2-hydroxyquinazoline-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Ethyl 2-hydroxyquinazoline-4-carboxylate can be compared with other similar compounds, such as:
Quinoline derivatives: These compounds share a similar ring structure but differ in their functional groups and biological activities.
Quinoxaline derivatives: These compounds have a similar bicyclic structure but with different nitrogen positions in the ring system.
Thiazole derivatives: These compounds contain a sulfur atom in their ring structure and exhibit different chemical and biological properties
The uniqueness of this compound lies in its specific ring structure and the presence of the hydroxy and carboxylate ester groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 2-oxo-1H-quinazoline-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-2-16-10(14)9-7-5-3-4-6-8(7)12-11(15)13-9/h3-6H,2H2,1H3,(H,12,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCOAEEBYAKLDMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=O)NC2=CC=CC=C21 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701180129 | |
Record name | 4-Quinazolinecarboxylic acid, 1,2-dihydro-2-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701180129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1141669-83-1 | |
Record name | 4-Quinazolinecarboxylic acid, 1,2-dihydro-2-oxo-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1141669-83-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Quinazolinecarboxylic acid, 1,2-dihydro-2-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701180129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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